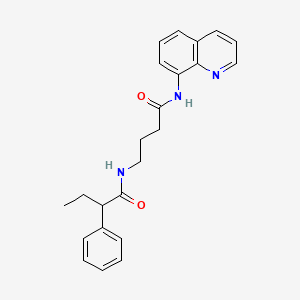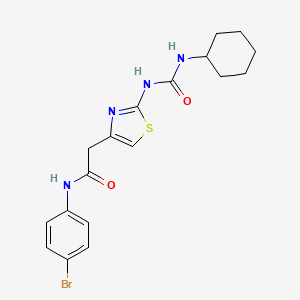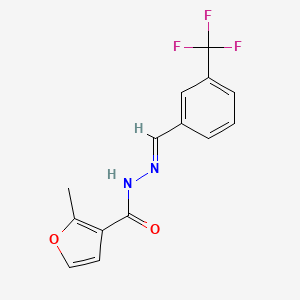
1-(4-((4,6-Dimorpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((4,6-Dimorpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes multiple functional groups and heterocyclic rings.
作用機序
Target of Action
The primary targets of this compound are Phosphoinositide 3-kinases (PI3K) and mammalian target of rapamycin (mTOR) . These are key enzymes in the PI3K/AKT/mTOR pathway, which is crucial for cell survival, growth, and proliferation .
Mode of Action
The compound acts as a potent inhibitor of PI3K and mTOR . It binds to these enzymes, preventing them from performing their normal function. This inhibition disrupts the PI3K/AKT/mTOR pathway, leading to decreased cell survival and proliferation .
Biochemical Pathways
The compound primarily affects the PI3K/AKT/mTOR pathway . This pathway is involved in many cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . Inhibition of this pathway by the compound can lead to decreased tumor growth and survival .
Pharmacokinetics
The compound is orally available and can cross the blood-brain barrier . It has favorable pharmacokinetic parameters in mice, rats, and dogs . .
Result of Action
The compound has demonstrated efficiency in inhibiting proliferation in tumor cell lines and a rat xenograft model . This, together with the compound’s safety profile, identifies it as a potential clinical candidate with a broad application range in oncology, including treatment of brain tumors or CNS metastasis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((4,6-Dimorpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride typically involves multiple steps, starting with the formation of the core triazine ring The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the triazine ring
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques such as chromatography would be essential to achieve the desired quality and quantity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed to reduce the ketone group to an alcohol.
Substitution: Substitution reactions at the triazine ring or the morpholine groups can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation products: Quinones, hydroquinones, and other oxidized phenyl derivatives.
Reduction products: Alcohols and other reduced forms of the ketone.
Substitution products: Derivatives with different substituents on the triazine ring or morpholine groups.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the field of heterocyclic chemistry.
Biology: It has been studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research has explored its use as a potential therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
類似化合物との比較
4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline
1-(4-(4-(Dimethylamino)piperidine-1-carbonyl)phenyl)-3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)urea (Gedatolisib)
5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-ylamine (PQR309)
Uniqueness: 1-(4-((4,6-Dimorpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and development.
特性
IUPAC Name |
1-[4-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]phenyl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O3.ClH/c1-14(26)15-2-4-16(5-3-15)20-17-21-18(24-6-10-27-11-7-24)23-19(22-17)25-8-12-28-13-9-25;/h2-5H,6-13H2,1H3,(H,20,21,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDFFWVPSMBQEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-[4-(Dimethylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2989373.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2989374.png)
![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2989377.png)
![3-[(4-chlorophenyl)sulfanyl]-N-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B2989378.png)

![4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2989380.png)



![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B2989388.png)

![1-(piperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2989392.png)


